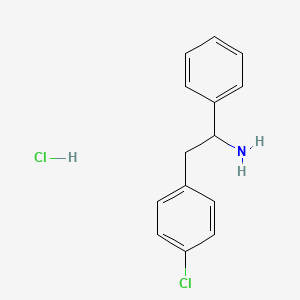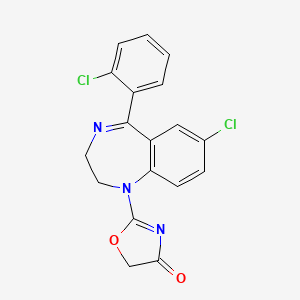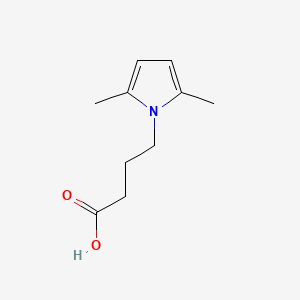
1-Pyrrolebutyric acid, 2,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
PBDM is synthesized from pyrrole and butyric acid. Pyrrole synthesis involves the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .Molecular Structure Analysis
PBDM has a molecular formula of C8H11NO2. Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities .Chemical Reactions Analysis
The synthesis of PBDM involves a Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .Physical And Chemical Properties Analysis
PBDM is an organic acid with a molecular formula of C8H11NO2. More detailed physical and chemical properties are not available in the retrieved resources.Aplicaciones Científicas De Investigación
Antibacterial Activity
A study has prepared a series of compounds including 4-(2,5-Dimethyl-1H-pyrrol-1-yl) derivatives and evaluated them for antibacterial activity. Some of these compounds were further tested for in vitro inhibition of enzymes like enoyl ACP reductase and DHFR .
Monoclonal Antibody Production
Research has shown that certain chemical compounds can improve monoclonal antibody production in mammalian cell cultures. A study aimed to discover new compounds that can enhance cell-specific antibody production in recombinant Chinese hamster ovary cells found that 2,5-dimethylpyrrole enhanced the cell-specific productivity .
Anti-Tuberculosis Therapeutic Compound
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (MPPB), which was developed as an anti-tuberculosis therapeutic compound, was discovered to stimulate monoclonal antibody (mAb) production in cell cultures .
Structural Optimization for Antibody Production
Further studies revealed that 2,5-dimethylpyrrole was the most effective partial structure of the compound on monoclonal antibody production. This suggests that structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 1-Pyrrolebutyric acid, 2,5-dimethyl-, also known as 4-(2,5-Dimethyl-1H-pyrrol-1-yl)butanoic acid, is the Chinese hamster ovary cells (CHO cells) used in monoclonal antibody production . These cells have been used as a host in monoclonal antibody production due to their robustness, high productivity, and ability to produce proteins with ideal glycans .
Mode of Action
The compound interacts with its targets by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . In addition, the compound also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Biochemical Pathways
The compound affects the biochemical pathways related to cell growth, glucose uptake, and ATP production. It also influences the galactosylation process of monoclonal antibodies
Pharmacokinetics
Its impact on bioavailability can be inferred from its effects on cell-specific glucose uptake and atp production .
Result of Action
The primary result of the compound’s action is an increase in monoclonal antibody production. It achieves this by suppressing cell growth, enhancing glucose uptake, increasing ATP levels, and controlling the level of galactosylation for the N-linked glycans on monoclonal antibodies .
Propiedades
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-8-5-6-9(2)11(8)7-3-4-10(12)13/h5-6H,3-4,7H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMFEXPQTVBAJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CCCC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30149274 |
Source


|
| Record name | 1-Pyrrolebutyric acid, 2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30149274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrrolebutyric acid, 2,5-dimethyl- | |
CAS RN |
110525-48-9 |
Source


|
| Record name | 1-Pyrrolebutyric acid, 2,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110525489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pyrrolebutyric acid, 2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30149274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

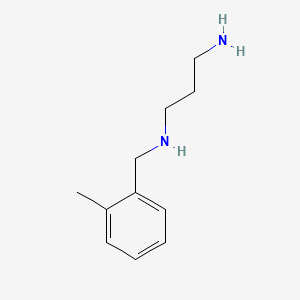

![[4-(Trifluoromethyl)phenyl]acetamide](/img/structure/B1352057.png)
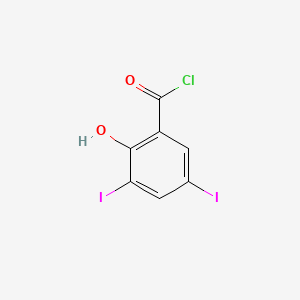
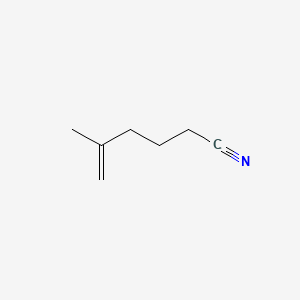
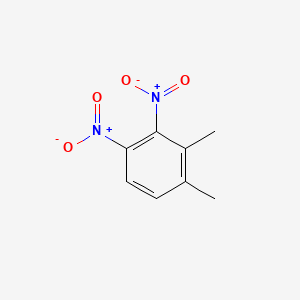
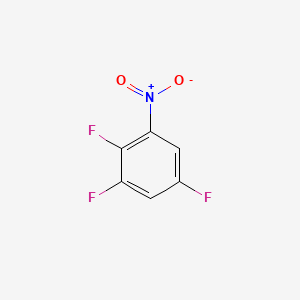
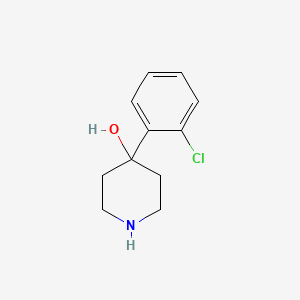
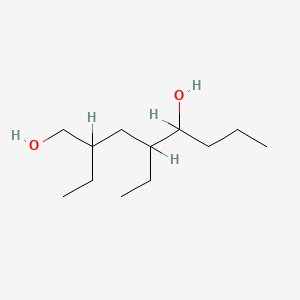
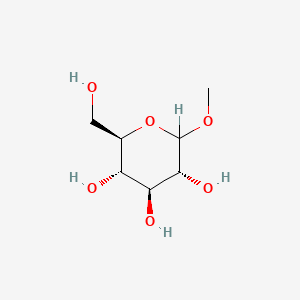

![2-[3-chloro-4-(cyclopropylmethoxy)phenyl]acetic Acid](/img/structure/B1352075.png)
